molecular formula C8H8N4O3 B7739557 2-Nitrobenzaldehyde semicarbazone CAS No. 16604-43-6

2-Nitrobenzaldehyde semicarbazone

Cat. No.: B7739557
CAS No.: 16604-43-6
M. Wt: 208.17 g/mol
InChI Key: OEOKLBSECDAYSM-BJMVGYQFSA-N
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Description

2-Nitrobenzaldehyde semicarbazone is an organic compound derived from the reaction between 2-nitrobenzaldehyde and semicarbazide. It is a yellow or orange crystalline powder with a bitter and pungent odor. This compound is primarily used as a marker metabolite to detect residues of the banned antibiotic nitrofurazone in various food products .

Scientific Research Applications

2-Nitrobenzaldehyde semicarbazone has several applications in scientific research:

Safety and Hazards

2-Nitrobenzaldehyde Semicarbazone is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrobenzaldehyde semicarbazone typically involves the reaction of 2-nitrobenzaldehyde with semicarbazide hydrochloride in an ethanol solution. The reaction mixture is heated to facilitate the formation of the semicarbazone derivative. The product is then isolated by filtration or crystallization .

Industrial Production Methods: In industrial settings, the synthesis process is scaled up, maintaining similar reaction conditions. The reaction is carried out in large reactors with controlled temperature and stirring to ensure uniformity. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzaldehyde semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-nitrobenzaldehyde semicarbazone involves its interaction with specific molecular targets. In enzyme inhibition studies, it acts as a competitive inhibitor, binding to the active site of enzymes such as cathepsin B. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity .

Comparison with Similar Compounds

  • 2-Nitrobenzylidene semicarbazide
  • 4-Nitrobenzaldehyde semicarbazone
  • 2-Aminobenzaldehyde semicarbazone

Comparison: 2-Nitrobenzaldehyde semicarbazone is unique due to its specific use as a marker for detecting nitrofurazone residues. While other semicarbazones may have similar chemical properties, their applications and target interactions can differ significantly. For example, 4-nitrobenzaldehyde semicarbazone may be used in different analytical contexts, and 2-aminobenzaldehyde semicarbazone is primarily a reduction product .

Properties

IUPAC Name

[(E)-(2-nitrophenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOKLBSECDAYSM-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016461
Record name 2-Nitrobenzaldehyde semicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16004-43-6, 16604-43-6
Record name 2-Nitrobenzaldehyde semicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrobenzaldehyde semicarbazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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